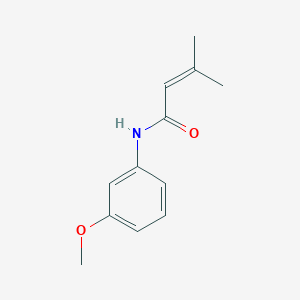
4-(4-chlorophenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Thiazole derivatives, including compounds similar to 4-(4-chlorophenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine, are typically synthesized through multi-step pathways involving key intermediates. For instance, compounds with similar structures have been synthesized by reacting specific phenylthioureas with appropriate bromides under Hantzsch thiazole synthesis conditions, leading to the formation of the thiazole core structure. Characterization of these compounds is often achieved using spectroscopic methods such as 1H NMR, 13C NMR, FT-IR, and mass spectral analysis, alongside crystal structure determination through X-ray diffraction studies (Nadaf, Sarojini, & Poojary, 2018).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is confirmed using single crystal X-ray diffraction, revealing the spatial arrangement of atoms within the molecule and providing insight into its geometric parameters. This technique has been instrumental in determining the crystal system, space group, and other structural details of similar compounds (Kerru et al., 2019).
Chemical Reactions and Properties
Thiazole derivatives participate in various chemical reactions, contributing to their versatile chemical properties. For instance, they can undergo ring-opening reactions to produce intermediates that react further, leading to a diverse range of products. These reactions are influenced by the presence of substituents on the thiazole ring, which can affect the compound's reactivity and the nature of the products formed (Androsov, 2008).
Physical Properties Analysis
The physical properties of thiazole derivatives, including melting points, solubility, and crystallinity, can be assessed using techniques such as thermogravimetric analysis (TGA), differential thermal analysis (DTA), and solubility tests. These properties are crucial for understanding the compound's stability and behavior in different environments (B. H et al., 2019).
Chemical Properties Analysis
The chemical properties of thiazole derivatives are characterized by their reactivity towards various chemical reagents and conditions. These properties are pivotal in determining their applications in synthetic chemistry and materials science. Theoretical studies, including density functional theory (DFT) calculations, provide insights into the electronic structure, which is essential for understanding the reactivity and stability of these compounds (Shahana & Yardily, 2020).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-11-4-2-3-5-14(11)18-16-19-15(10-20-16)12-6-8-13(17)9-7-12/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVARAHVSVEYIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5654786.png)
![[(3S*,5R*)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-5-(4-morpholinylmethyl)-3-piperidinyl]methanol](/img/structure/B5654789.png)
![1-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5654803.png)
![{(3R*,4R*)-1-(4-chlorobenzoyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5654808.png)
![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide](/img/structure/B5654823.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5654841.png)

![2-methyl-3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrimidine](/img/structure/B5654854.png)
![5-[(benzylthio)methyl]-2-methoxybenzoic acid](/img/structure/B5654856.png)
![isopropyl 2-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B5654860.png)
![1-[(2-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5654874.png)


![1-[(4-ethoxyphenyl)sulfonyl]indoline](/img/structure/B5654901.png)